N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide typically involves the reaction of 2-fluoroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoromethyl iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetamide: A simpler fluorinated acetamide with fewer fluorine atoms.
N-Methyltrifluoroacetamide: A methylated derivative with similar properties.
2,2,2-Trifluoro-N-methylacetamide: Another fluorinated acetamide with a different substitution pattern.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide stands out due to its complex structure and the presence of multiple fluorine atoms, which impart unique chemical and physical properties. These properties include enhanced stability, resistance to metabolic degradation, and specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
311775-06-1 |
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Molecular Formula |
C11H9F7N2O |
Molecular Weight |
318.19g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H9F7N2O/c1-6(21)19-9(10(13,14)15,11(16,17)18)20-8-5-3-2-4-7(8)12/h2-5,20H,1H3,(H,19,21) |
InChI Key |
KHKFLJAWPZUDJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1F |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1F |
Origin of Product |
United States |
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